4-[Methyl(oxolan-3-YL)amino]benzaldehyde
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Overview
Description
4-[Methyl(oxolan-3-YL)amino]benzaldehyde is an organic compound with the molecular formula C12H15NO2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a methyl(oxolan-3-yl)amino group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(oxolan-3-YL)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with methyl(oxolan-3-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(oxolan-3-YL)amino]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[Methyl(oxolan-3-YL)amino]benzoic acid.
Reduction: 4-[Methyl(oxolan-3-YL)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[Methyl(oxolan-3-YL)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[Methyl(oxolan-3-YL)amino]benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzaldehyde: A precursor in the synthesis of 4-[Methyl(oxolan-3-YL)amino]benzaldehyde.
Benzaldehyde: The parent compound from which this compound is derived.
4-Methylaminobenzaldehyde: A structurally similar compound with a different substituent on the amino group.
Uniqueness
This compound is unique due to the presence of the oxolan-3-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-[methyl(oxolan-3-yl)amino]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-13(12-6-7-15-9-12)11-4-2-10(8-14)3-5-11/h2-5,8,12H,6-7,9H2,1H3 |
InChI Key |
VKXUYCWFANGEOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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